molecular formula C17H19NO5S B13317400 ethyl 2-[(2Z)-3-[(5-acetyl-2-methoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate

ethyl 2-[(2Z)-3-[(5-acetyl-2-methoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate

Cat. No.: B13317400
M. Wt: 349.4 g/mol
InChI Key: KPPDXSJHNFSDFE-PXNMLYILSA-N
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Description

Ethyl 2-[(2Z)-3-[(5-acetyl-2-methoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate is a complex organic compound belonging to the thiazolidine family. Thiazolidines are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2Z)-3-[(5-acetyl-2-methoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate typically involves a multi-step process. One common method includes the reaction of 5-acetyl-2-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with ethyl acetoacetate under acidic conditions to yield the desired thiazolidine derivative .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and yield. These methods can also help in reducing reaction times and improving the overall scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2Z)-3-[(5-acetyl-2-methoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 2-[(2Z)-3-[(5-acetyl-2-methoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-[(2Z)-3-[(5-acetyl-2-methoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, its anticancer activity may be attributed to the inhibition of cell proliferation pathways, while its antimicrobial effects could result from disrupting bacterial cell wall synthesis .

Properties

Molecular Formula

C17H19NO5S

Molecular Weight

349.4 g/mol

IUPAC Name

ethyl (2Z)-2-[3-[(5-acetyl-2-methoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate

InChI

InChI=1S/C17H19NO5S/c1-4-23-17(21)8-16-18(15(20)10-24-16)9-13-7-12(11(2)19)5-6-14(13)22-3/h5-8H,4,9-10H2,1-3H3/b16-8-

InChI Key

KPPDXSJHNFSDFE-PXNMLYILSA-N

Isomeric SMILES

CCOC(=O)/C=C\1/N(C(=O)CS1)CC2=C(C=CC(=C2)C(=O)C)OC

Canonical SMILES

CCOC(=O)C=C1N(C(=O)CS1)CC2=C(C=CC(=C2)C(=O)C)OC

Origin of Product

United States

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